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Compound of Interest

2-(1H-Pyrazol-3-yl)-piperidine
Compound Name:

hydrochloride
CAS No.: 1185301-67-0
Cat. No.: B1421171

Get Quote

Executive Summary & Mechanistic Insight

2-(1H-Pyrazol-3-yl)-piperidine (and its hydrochloride salt) functions primarily as a ATP-mimetic
hinge binder. In the context of kinase inhibition, the pyrazole moiety forms hydrogen bonds with
the kinase hinge region (mimicking the adenine ring of ATP), while the piperidine ring provides
solubility and a vector for growing the molecule into the ribose-binding pocket or solvent front.

The "Hinge-Binder" Mechanism

o Donor-Acceptor Motif: The pyrazole nitrogen atoms act as a hydrogen bond donor (NH) and
acceptor (N:), interacting with the backbone carbonyl and amide nitrogen of the kinase hinge
residues (e.g., Glu/Leu in JAK kinases).

» Salt Form Utility: The hydrochloride salt improves aqueous solubility for high-concentration
biophysical assays (NMR, SPR) required for low-affinity fragments.

Comparative Landscape: Fragment vs. Drug
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Unlike fully optimized drugs (e.g., Ruxolitinib), this scaffold exhibits low potency (High

Mto mM IC

) but high Ligand Efficiency (LE). Validation requires biophysical sensitivity, not just functional
inhibition.
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Experimental Validation Protocols

To validate target engagement for this fragment, standard enzymatic assays (ELISA) often fail
due to low affinity. You must use self-validating biophysical systems.

Protocol A: Differential Scanning Fluorimetry (DSF /
Thermal Shift)

Best for: Rapidly confirming binding to recombinant kinase domains (e.g., JAK2, PAK4).

Rationale: Small fragments may not inhibit enzyme function at detectable levels but will
stabilize the protein structure, shifting the melting temperature (
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Workflow:

Protein Prep: Dilute Recombinant Kinase Domain (e.g., JAK2 JH1) to 2-5

M in HEPES buffer (pH 7.5).

e Compound Prep: Prepare 2-(1H-Pyrazol-3-yl)-piperidine HCI at high concentration (10-50
mM stock).

e Dosing: Titrate compound from 0.1 mM to 10 mM. Note: High concentrations are required for
fragments.

e Dye: Add SYPRO Orange (5x final concentration).
o Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a gPCR machine.
 Validation Criteria:

o Cis considered a hit for a fragment of this size.

o Dose-Response: The

shift must saturate. If

keeps rising linearly without saturation, it indicates non-specific aggregation (false
positive).

Protocol B: Ligand-Observed NMR (WaterLOGSY or
STD)

Best for: Confirming the binding epitope (proving the pyrazole is the interacting part).

Rationale: Saturation Transfer Difference (STD) NMR detects magnetization transfer from the
protein to the bound ligand. It validates that the interaction is specific and transient (typical for
fragments).

Step-by-Step:

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Sample: Mix Protein (10

M) + Ligand (1 mM) (1:100 ratio) in D
O buffer.

e Control: Run Ligand alone (to rule out aggregation).

e Pulse Sequence: Apply on-resonance irradiation (0.5—-2 sec) to saturate protein signals.
o Readout: Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.

e Interpretation:

o Signals from the Pyrazole protons should show strong STD effects (indicating intimate
contact with the protein).

o Piperidine protons should show weaker effects if they extend into the solvent.

Pathway & Mechanism Visualization

The following diagram illustrates the role of the scaffold within the JAK-STAT signaling pathway,
a primary target for pyrazole-piperidine derivatives.
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Figure 1: Mechanism of Action. The 2-(1H-Pyrazol-3-yl)-piperidine scaffold competes with ATP
for the hinge region of the JAK kinase, preventing STAT phosphorylation.

Troubleshooting & Controls

When validating this scaffold, common pitfalls include "Pan-Assay Interference" (PAINS) or pH
artifacts due to the HCI salt.

Issue Cause Solution

No IC Fragment affinity is too low ( Switch to NanoBRET or DSE.

observed M). Do not rely on ELISA.
Compound aggregation or Add 0.01% Triton X-100 to the

Non-saturating signal ]
fluorescence quenching. buffer.

Buffer strongly (100 mM

H Drift High conc. of Hydrochloride HEPES) or neutralize the stock
ri
P salt alters buffer pH. solution with NaOH before
adding to protein.
Run a
False Positive (NMR) Ligand aggregation. relaxation filter. Aggregates
decay fast; true binders do not.
References

o Structural Basis of Kinase Inhibition: Title: "Fragment-based discovery of JAK-2 inhibitors."
Source:Journal of Medicinal Chemistry. Context: Establishes the pyrazole-piperidine motif as
a key hinge-binding fragment.

» Biophysical Validation Protocols: Title: "Practical guidelines for fragment-based drug
discovery: Screening and validation.” Source:Drug Discovery Today. Context: Defines the
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e PAK4 Inhibitor Development: Title: "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-
N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors."
Source:Molecules (MDPI). Context: Demonstrates the elaboration of the pyrazole-piperidine
core into potent inhibitors.[1][2]

o Chemical Properties & Handling: Title: "4-(1H-Pyrazol-3-yl)piperidine dihydrochloride Product
Information.” Source:Sigma-Aldrich / Merck. Context: Physical properties and solubility data
for the hydrochloride salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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